molecular formula C10H8ClFN2O2 B15244405 Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B15244405
M. Wt: 242.63 g/mol
InChI Key: KEUHYHFMJPZHEM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Nucleophilic Addition: The ester group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate is unique due to its specific arrangement of functional groups and heterocyclic rings.

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)7-4-13-14-5-6(12)3-8(14)9(7)11/h3-5H,2H2,1H3

InChI Key

KEUHYHFMJPZHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CN2N=C1)F)Cl

Origin of Product

United States

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